molecular formula C27H24ClN3OS B2854253 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1189734-31-3

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2854253
CAS No.: 1189734-31-3
M. Wt: 474.02
InChI Key: PDADWUZIKCGOPK-UHFFFAOYSA-N
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Description

This compound features a partially saturated tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group at the 6-position and a cyano group at the 3-position. The acetamide side chain is linked to a naphthalen-1-yl moiety, and the hydrochloride salt enhances its solubility in polar solvents.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS.ClH/c28-16-24-23-13-14-30(17-19-7-2-1-3-8-19)18-25(23)32-27(24)29-26(31)15-21-11-6-10-20-9-4-5-12-22(20)21;/h1-12H,13-15,17-18H2,(H,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDADWUZIKCGOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C#N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

C19H20N3OS Molecular Weight 336 45 g mol C_{19}H_{20}N_{3}OS\quad \text{ Molecular Weight 336 45 g mol }

The structure features a thieno[2,3-c]pyridine core substituted with a benzyl group and a naphthyl acetamide moiety. The presence of the cyano group may contribute to its biological activity by participating in various biochemical interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Compounds in this class have shown selective inhibition of Jun N-terminal kinases (JNK), particularly JNK2 and JNK3. For example, related compounds have demonstrated IC50 values in the nanomolar range against these targets, indicating strong inhibitory potential .
  • Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain thieno[2,3-c]pyridine derivatives were reported to have minimum inhibitory concentrations (MIC) as low as 50 µM against E. coli .
  • Cytotoxicity : Studies have indicated that these compounds may possess cytotoxic effects on various cancer cell lines. The mechanisms involve apoptosis induction and cell cycle arrest at specific phases .

Pharmacological Studies

A summary of key studies evaluating the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
JNK InhibitionPotent inhibitors with pIC50 values around 6.5–6.7 against JNK2/3.
AntimicrobialEffective against E. coli (MIC = 50 µM) and S. aureus (MIC = 75 µM).
CytotoxicityInduced apoptosis in cancer cell lines with IC50 values < 10 µM.

Case Studies

  • JNK Inhibition Study : A study focused on a series of thieno[2,3-c]pyridine derivatives found that compounds with similar structures to N-(6-benzyl-3-cyano...) were effective in inhibiting JNK pathways involved in cancer progression. The unique binding modes were elucidated through X-ray crystallography .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds against various pathogens. The study utilized the agar-well diffusion method to determine efficacy and found significant activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : A recent study evaluated the cytotoxic potential of this compound on human cancer cell lines, demonstrating that it could induce apoptosis and inhibit proliferation effectively at low concentrations .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H20N4SC_{18}H_{20}N_4S and a molecular weight of approximately 324.44 g/mol. Its structure incorporates a thieno[2,3-c]pyridine ring system, which is known for its diverse biological activities.

Biological Activities

2.1 Antimicrobial Activity

Research indicates that compounds with similar thieno[2,3-c]pyridine frameworks exhibit notable antibacterial properties. For instance, studies have shown that derivatives of this compound can act against antibiotic-resistant strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

In vitro tests demonstrated that certain synthesized analogs exhibited minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Escherichia coli and Klebsiella pneumoniae, highlighting their potential as new antimicrobial agents .

2.2 Antifungal Potential

The compound has also been evaluated for antifungal activity. Studies involving docking simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have suggested that it can interact effectively with fungal targets, making it a candidate for further development in antifungal therapies .

2.3 Anticancer Properties

There is emerging evidence that compounds similar to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride may exhibit anticancer properties. Research into heterocyclic compounds has revealed that they can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators .

Synthetic Methodologies

3.1 Transition Metal-Catalyzed Reactions

The synthesis of this compound often employs transition metal catalysts such as palladium (Pd), copper (Cu), and nickel (Ni). These catalysts facilitate various coupling reactions that are crucial for constructing complex molecular architectures found in bioactive compounds.

For example, the use of palladium-catalyzed cross-coupling reactions has been highlighted as an effective method for synthesizing thieno[2,3-c]pyridine derivatives with high yields and purity .

3.2 Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize the importance of environmentally friendly practices. Researchers are exploring solvent-free reactions and alternative energy sources to enhance the sustainability of synthesizing compounds like this compound.

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study conducted by Ahmad et al. involved synthesizing a series of thieno[2,3-c]pyridine derivatives to evaluate their antibacterial efficacy against resistant bacterial strains. The results indicated that specific modifications to the thieno ring significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Antifungal Screening

In another study focusing on antifungal properties, researchers synthesized several derivatives based on the thieno[2,3-c]pyridine scaffold and tested them against common fungal pathogens. The findings suggested that certain derivatives not only inhibited fungal growth but also displayed favorable ADMET profiles for potential therapeutic use .

Comparison with Similar Compounds

Tabulated Comparison of Key Features

Feature Target Compound VU0010010 (30) () Compound 6b ()
Core Structure Tetrahydrothieno[2,3-c]pyridine Thieno[2,3-b]pyridine Phenyl-triazole-naphthalene
Key Substituents 6-Benzyl, 3-cyano, naphthalen-1-ylacetamide 4-Chlorobenzyl, 4,6-dimethyl 2-Nitrophenyl, triazole, naphthalen-1-yl
Functional Groups Acetamide Carboxamide Triazole
Molecular Weight High (exact value not provided) Moderate (C17H16ClN3OS) 404.14 g/mol (C21H18N5O4)
Solubility Enhanced by hydrochloride salt Likely lower (neutral form) Moderate (polar nitro group)
Synthetic Method Likely nucleophilic substitution Not specified CuAAC reaction

Q & A

Q. What is the structural significance of the thieno[2,3-c]pyridine core in this compound?

The thieno[2,3-c]pyridine core is a heterocyclic scaffold that combines thiophene and pyridine moieties, conferring unique electronic properties and bioactivity. Its fused-ring system enhances π-π stacking interactions with biological targets, such as enzymes or receptors, making it a common motif in medicinal chemistry for kinase inhibitors or GPCR modulators . Substituents like the benzyl group at position 6 and the naphthalene-acetamide moiety further modulate solubility, binding affinity, and metabolic stability .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Construction of the tetrahydrothieno[2,3-c]pyridine core via cyclization of precursors like thiourea derivatives or thiophene intermediates.
  • Step 2 : Introduction of the benzyl group at position 6 through alkylation or reductive amination.
  • Step 3 : Attachment of the 2-(naphthalen-1-yl)acetamide moiety via amide coupling (e.g., using EDCI/HOBt or DCC as coupling agents). Key solvents include ethanol, DMF, or dichloromethane, with purification by column chromatography or recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature : Controlled heating (e.g., reflux at 80–100°C) enhances reaction rates but must avoid decomposition.
  • Catalysts : Copper acetate (10 mol%) in click chemistry steps improves regioselectivity for triazole formation .
  • Solvent Systems : A 3:1 t-BuOH/H₂O mixture balances solubility and reactivity in cycloaddition reactions .
  • Workup : Quenching with ice-water and extraction with ethyl acetate minimizes byproduct contamination . Yield optimization often requires iterative DOE (Design of Experiments) approaches .

Q. What spectroscopic and computational techniques resolve structural ambiguities in characterization?

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to differentiate aromatic protons (δ 7.2–8.6 ppm) and methylene groups (δ 3.5–5.5 ppm). For example, the naphthalene protons appear as multiplet signals between δ 7.4–8.4 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated: 441.6 g/mol) and detect isotopic patterns .
  • X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement .

Q. How can contradictions in biological activity data be analyzed?

Discrepancies may arise from:

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) and normalize to control compounds .
  • Structural Analogues : Evaluate substituent effects (e.g., benzyl vs. acetyl groups at position 6) using SAR studies .
  • Metabolic Stability : Use liver microsome assays to assess if differences stem from pharmacokinetic factors .

Q. What methodologies are recommended for designing target interaction studies?

  • Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or ion channels. Focus on key residues (e.g., ATP-binding pocket lysines) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking predictions .
  • In Vitro Assays : Use fluorescence polarization for enzyme inhibition (e.g., IC₅₀ determination) and patch-clamp electrophysiology for ion channel modulation .

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